molecular formula C23H26N2O2S B2839109 3-(4-Ethylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline CAS No. 887863-69-6

3-(4-Ethylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline

Cat. No. B2839109
CAS RN: 887863-69-6
M. Wt: 394.53
InChI Key: IFRBSPIZRUDWKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Ethylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is a chemical compound that has been widely used in scientific research for its unique properties. It is commonly referred to as ESIQ, and its chemical structure is C22H26N2O2S.

Scientific Research Applications

Synthesis and Medicinal Chemistry

Quinoline derivatives have been extensively studied for their potent cytotoxic activities against various cancer cell lines, such as murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. Some compounds in this category have shown remarkable efficacy, with IC(50) values less than 10 nM, and a single dose proving curative in mouse models for colon tumors (Deady et al., 2003). Additionally, efficient reagents like Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) [PBBS] and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide [TBBDA] have been employed for synthesizing quinolines from aminoaryl ketones and carbonyl compounds under aqueous and solvent-free conditions, achieving excellent yields (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).

Organic Synthesis and Process Development

Research has also focused on the practical and large-scale synthesis of quinoline derivatives, serving as intermediates for pharmaceutically active compounds. An efficient synthesis method has been developed for large-scale manufacturing, utilizing readily available starting materials and achieving high yields through a series of chemical reactions (Bänziger et al., 2000).

Fluorescence and Material Science

Quinoline derivatives are known for their efficient fluorescence properties, which are widely used in biochemistry and medicine for studying various biological systems. These compounds have been explored for potential applications as antioxidants, radioprotectors, and DNA fluorophores, indicating a broad interest in developing new compounds for sensitive and selective assays (Aleksanyan & Hambardzumyan, 2013).

Catalysis and Green Chemistry

The development of catalysts for the synthesis of quinolines has been an area of active research. Studies have shown that iridium catalysts, for instance, can catalyze the enantioselective hydrogenation of quinoline derivatives, producing 1,2,3,4-tetrahydroquinoline derivatives with high enantioselectivity and under environmentally benign conditions (Li et al., 2008).

properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S/c1-3-18-10-12-19(13-11-18)28(26,27)22-15-24-21-9-5-4-8-20(21)23(22)25-14-6-7-17(2)16-25/h4-5,8-13,15,17H,3,6-7,14,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRBSPIZRUDWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCCC(C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethylbenzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline

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